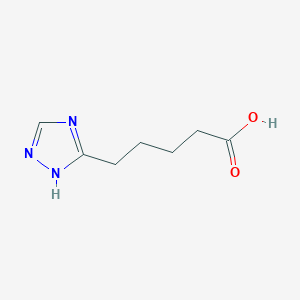

5-(4H-1,2,4-triazol-3-yl)pentanoic acid

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-(1H-1,2,4-triazol-5-yl)pentanoic acid |

InChI |

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-8-5-9-10-6/h5H,1-4H2,(H,11,12)(H,8,9,10) |

InChI Key |

SHHMZGODDGYBRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)CCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Moieties

3-{[5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl]Carbamoyl}Propanoic Acid

- Molecular formula : C₇H₇F₃N₄O₃

- Key features : A trifluoromethyl (-CF₃) group and carbamoyl (-CONH₂) substituent on the triazole ring.

- However, it may reduce aqueous solubility compared to the parent compound .

2-[4-(4H-1,2,4-Triazol-3-yl)Phenyl]Acetic Acid

- Molecular formula : C₁₀H₉N₃O₂

- Key features : A phenyl spacer between the triazole and acetic acid groups.

- The shorter acetic acid chain reduces steric hindrance compared to the pentanoic acid derivative .

Triazole-Thiadiazole Hybrids

2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-Thiadiazole-2-yl)Thio)Methyl)-1,2,4-Triazole-3-yl)Thio)Ethanoic Acid

- Molecular formula : C₂₀H₁₇N₇O₂S₃

- Key features : Integration of a thiadiazole ring and thioether (-S-) linkages.

- Properties : The sulfur-rich structure enhances electron delocalization and metal-chelating capacity. Molecular docking studies suggest high affinity for enzyme active sites, particularly in antimicrobial or anticancer targets .

Triazole Derivatives with Aliphatic Modifications

(3S)-3-Methyl-5-Oxo-5-[(1,3-Thiazol-2-yl)Amino]Pentanoic Acid

- Molecular formula : C₉H₁₂N₂O₃S

- Key features : A thiazole ring replaces the triazole, with a ketone group in the aliphatic chain.

- Properties : The thiazole’s nitrogen-sulfur heterocycle improves hydrogen-bonding capacity, while the ketone increases reactivity, enabling Schiff base formation. This contrasts with the triazole’s metabolic resistance .

Phenethyl-Substituted Triazole Derivatives

2-((4-R-5-Phenethyl-4H-1,2,4-Triazol-3-yl)Thio)Ethanoic Acid

- Molecular formula : C₁₂H₁₃N₃O₂S (R = H)

- Key features : A phenethyl group (-CH₂CH₂C₆H₅) and thioether linkage.

- Properties : The bulky phenethyl substituent enhances hydrophobic interactions in biological systems, while the thioether improves radical scavenging activity. These derivatives exhibit tunable acidity via R-group modifications .

Comparative Analysis Table

Key Research Findings

- Synthetic Utility: this compound is synthesized efficiently under mild conditions, enabling scalable production . In contrast, thiadiazole-triazole hybrids require multi-step protocols with harsh reagents like POCl₃ .

- Biological Potential: Thiadiazole-containing derivatives show superior docking scores for enzyme targets compared to the parent compound, suggesting therapeutic promise .

- Physicochemical Properties: The trifluoromethyl analogue’s lipophilicity (logP ~2.5) exceeds that of the pentanoic acid derivative (logP ~1.2), impacting bioavailability .

Preparation Methods

Reaction Mechanism and Optimization

The alum-catalyzed method, adapted from the synthesis of analogous triazole derivatives, involves the cyclocondensation of β-ketopentanoic acid with thiosemicarbazide in aqueous media. Aluminum potassium sulfate dodecahydrate (Alum, KAl(SO₄)₂·12H₂O) serves as a non-toxic, cost-effective catalyst, enabling the reaction to proceed at 80°C with a yield of 82–85%. The mechanism proceeds via initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization to yield the 1,2,4-triazole ring (Figure 1).

Reaction Scheme:

Key optimization parameters include:

Characterization and Yield Data

Products were characterized using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The IR spectrum exhibited peaks at 3278 cm⁻¹ (N–H stretch) and 1748 cm⁻¹ (C=O stretch of pentanoic acid). ¹H NMR (400 MHz, D₂O) confirmed the triazole proton at δ 8.12 ppm and the pentanoic acid chain protons between δ 1.25–2.45 ppm.

Table 1: Optimization of Alum-Catalyzed Synthesis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (mol%) | 10 | 85 |

| Temperature (°C) | 80 | 83 |

| Reaction Time (h) | 4 | 82 |

Cyclocondensation of Thiosemicarbazide with β-Ketoesters

Solvent-Based Approaches

An alternative route employs β-ketopentanoate esters (e.g., ethyl β-ketopentanoate) reacting with thiosemicarbazide in ethanol under reflux. This method avoids aqueous conditions but requires acidic catalysis (e.g., HCl), yielding 75–78% product. The ester intermediate is subsequently hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 2 h).

Solvent-Free Modifications

Recent advancements utilize solvent-free conditions with microwave irradiation (300 W, 100°C, 15 min), achieving 80% yield. This approach reduces reaction time from 6 hours to 15 minutes, albeit with marginally lower yields compared to alum-catalyzed methods.

Hydrazide-Nitrile Cyclization Strategies

Hydrazide Preparation and Cyclization

Pentanoic acid hydrazide, synthesized via reaction of pentanoic acid methyl ester with hydrazine hydrate (80°C, 4 h), undergoes cyclization with cyanogen bromide (BrCN) in dichloromethane (DCM) at room temperature. This method yields 60–65% product but requires stringent pH control (pH 4–5) to prevent byproduct formation.

Reaction Scheme:

Limitations and Byproducts

Competing formation of 1,3,4-thiadiazoles (up to 20%) necessitates chromatographic purification, reducing overall efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Catalyst | Solvent | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|

| Alum-Catalyzed | Alum | Water | 85 | High |

| β-Ketoester Cyclization | HCl | Ethanol | 75 | Moderate |

| Hydrazide-Nitrile | None | DCM | 60 | Low |

The alum-catalyzed method outperforms alternatives in yield and sustainability, aligning with green chemistry principles. Solvent-free microwave-assisted methods offer rapid synthesis but require specialized equipment.

Scalability and Industrial Applications

Q & A

Q. Key Methodological Considerations :

- Use of protecting groups for the carboxylic acid moiety during cyclization.

- Purification via column chromatography or recrystallization to isolate high-purity products.

How are structural and purity characteristics of this compound validated?

Basic Research Focus

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Proton environments (e.g., triazole ring protons at δ 8.21–8.25 ppm) and carbon signals (e.g., carbonyl at δ 174.21 ppm) are critical for assignment .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Chromatography : HPLC or TLC assesses purity (>95% typically required for biological testing) .

Q. Example NMR Data for a Brominated Derivative :

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1H (triazole) | 8.21–8.25 | Aromatic H |

| 13C (COO-) | 174.21 | Carboxylic acid |

How do molecular docking studies elucidate the biological activity of triazole-containing derivatives?

Advanced Research Focus

Docking simulations (e.g., using AutoDock Vina) predict binding interactions with target proteins. For example, the carboxylic acid group in this compound derivatives forms hydrogen bonds with URAT1 transporters, critical for uric acid inhibition . Modifications to the triazole or pentanoic acid chain alter binding affinity, which can be quantified via docking scores (e.g., ΔG values) .

Q. Methodological Steps :

- Prepare ligand (protonation states, energy minimization).

- Select protein structure (PDB ID) and define binding pockets.

- Validate docking protocol with known inhibitors.

What challenges arise in interpreting NMR spectra of triazole-containing compounds, and how are they resolved?

Advanced Research Focus

Triazole rings introduce complexity due to:

- Signal Splitting : Overlapping proton signals from tautomerism (e.g., 1,2,4-triazole exists in multiple tautomeric forms).

- Dynamic Effects : Ring currents and anisotropic effects shift proton resonances.

Q. Solutions :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Employ high-field instruments (≥400 MHz) for enhanced resolution .

How do substituents on the triazole ring influence the compound’s biological activity?

Advanced Research Focus

Substituents modulate lipophilicity, electronic effects, and steric hindrance. For instance:

Q. Experimental Validation :

- Compare IC50 values of derivatives in enzyme assays.

- Perform QSAR (Quantitative Structure-Activity Relationship) modeling.

What role do computational tools like SHELX play in structural refinement of triazole derivatives?

Advanced Research Focus

SHELX programs (e.g., SHELXL) refine crystal structures using X-ray diffraction data. For triazole derivatives:

Q. Workflow :

- Solve phase problem via direct methods (SHELXS).

- Refine anisotropic displacement parameters (SHELXL).

- Validate using R-factors and electron density maps.

How are stability and degradation profiles of this compound assessed?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.